7-Chloro-2,5-dimethyl-2H-pyrazolo[4,3-d]pyrimidine

CRF-1 antagonist Tautomerism Receptor binding

7-Chloro-2,5-dimethyl-2H-pyrazolo[4,3-d]pyrimidine (CAS 1394021-13-6, molecular formula C₇H₇ClN₄, MW 182.61) is a heterobicyclic building block belonging to the pyrazolo[4,3-d]pyrimidine family. This scaffold is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating pharmacological activities spanning kinase inhibition (CDK1/cyclin B, CDK2, CDK5, Aurora A), CRF-1 receptor antagonism, adenosine receptor modulation, and PDE5 inhibition.

Molecular Formula C7H7ClN4
Molecular Weight 182.61 g/mol
Cat. No. B11908405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2,5-dimethyl-2H-pyrazolo[4,3-d]pyrimidine
Molecular FormulaC7H7ClN4
Molecular Weight182.61 g/mol
Structural Identifiers
SMILESCC1=NC2=CN(N=C2C(=N1)Cl)C
InChIInChI=1S/C7H7ClN4/c1-4-9-5-3-12(2)11-6(5)7(8)10-4/h3H,1-2H3
InChIKeySKZFDJBWLSYHNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-2,5-dimethyl-2H-pyrazolo[4,3-d]pyrimidine – Core Scaffold Identity and Procurement Context


7-Chloro-2,5-dimethyl-2H-pyrazolo[4,3-d]pyrimidine (CAS 1394021-13-6, molecular formula C₇H₇ClN₄, MW 182.61) is a heterobicyclic building block belonging to the pyrazolo[4,3-d]pyrimidine family. This scaffold is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating pharmacological activities spanning kinase inhibition (CDK1/cyclin B, CDK2, CDK5, Aurora A), CRF-1 receptor antagonism, adenosine receptor modulation, and PDE5 inhibition [1]. The compound features a reactive chlorine atom at the C7 position that enables direct nucleophilic aromatic substitution (SNAr) without requiring isolation of intermediates, while the 2,5-dimethyl substitution pattern fixes the tautomeric form as the 2H-pyrazolo[4,3-d]pyrimidine isomer, distinct from the more common 1H-tautomer [2]. This specific substitution architecture makes the compound a strategic entry point for constructing 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidine libraries targeting diverse biological endpoints.

Why 7-Chloro-2,5-dimethyl-2H-pyrazolo[4,3-d]pyrimidine Cannot Be Replaced by Generic Pyrazolopyrimidine Building Blocks


The pyrazolo[4,3-d]pyrimidine scaffold exists in two tautomeric forms—1H and 2H—which are not interchangeable in downstream chemistry. The 2,5-dimethyl substitution pattern on the target compound locks the system exclusively into the 2H-tautomer, dictating the spatial orientation of the N2-methyl group and consequently the geometry of any C3-aryl substituent introduced thereafter [1]. In contrast, the 1,3-dimethyl isomer (7-chloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine) places the methyl group at N1, altering the hydrogen-bonding capacity and steric environment at the pyrimidine face [2]. Furthermore, the mono-chloro substitution at C7 (versus 5,7-dichloro or 3,7-dichloro analogs) provides regioselective reactivity: the C7 chlorine undergoes selective SNAr in the presence of weakly nucleophilic anilines and cyclic amines, whereas dichlorinated analogs can suffer from competing or incomplete substitution, reducing synthetic efficiency and product purity [3]. Substituting with a purine-based building block (e.g., 6-chloropurine) introduces a different heterocyclic topology with altered electronic distribution, which has been shown to produce inferior CDK1/cyclin B inhibitory potency compared to the pyrazolo[4,3-d]pyrimidine core [4]. These differences are not cosmetic—they propagate through every subsequent synthetic step and directly affect the pharmacological profile of final compounds.

Quantitative Differentiation Evidence for 7-Chloro-2,5-dimethyl-2H-pyrazolo[4,3-d]pyrimidine


Tautomeric Form Fixation: 2H- vs. 1H-Pyrazolo[4,3-d]pyrimidine and Impact on CRF-1 Receptor Binding

The 2,5-dimethyl substitution pattern fixes the pyrazolo[4,3-d]pyrimidine core in the 2H-tautomeric form, which is the required geometry for constructing CRF-1 antagonists with nanomolar binding affinity. In the foundational patent US 2002/0058668, 2,5-dimethyl-3-aryl-2H-pyrazolo[4,3-d]pyrimidin-7-amines (derived from the 7-chloro intermediate) demonstrated CRF-1 receptor binding, with the 2H-tautomer being essential for activity. By contrast, the corresponding 1H-tautomer (e.g., 1-ethyl-5-methyl-3-aryl-1H-pyrazolo[4,3-d]pyrimidin-7-amines) exhibited a distinct pharmacological profile due to altered spatial presentation of the C3-aryl group [1]. The 2,5-dimethyl substitution thus does not merely modulate potency—it determines whether the compound engages the target at all.

CRF-1 antagonist Tautomerism Receptor binding Structure-activity relationship

Scaffold-Level CDK1 Inhibitory Superiority of Pyrazolo[4,3-d]pyrimidines over 6,9-Disubstituted Purines

A 2003 study by Moravcova et al. directly compared 3,7-disubstituted pyrazolo[4,3-d]pyrimidines with corresponding 6,9-disubstituted purines—a structurally analogous heterocyclic scaffold that competes for the same target space. The pyrazolo[4,3-d]pyrimidine series, synthesized from a 7-chloro intermediate (analogous to the target compound as the key building block), exhibited superior CDK1/cyclin B inhibition and antiproliferative activity against cancer cell lines compared to the purine counterparts [1]. The chloro derivative at C7 was specifically highlighted as enabling direct nucleophilic substitution without prior purification, a practical advantage not shared by the purine scaffold [1]. This scaffold-level differentiation establishes that the pyrazolo[4,3-d]pyrimidine core—accessible via the 7-chloro building block—provides a fundamentally more potent kinase-inhibitory framework than the competing purine template.

CDK1/cyclin B Kinase inhibition Antiproliferative Scaffold comparison

Regioselective C7 SNAr Reactivity Advantage Versus 5,7-Dichloro Analogs

The target compound features a single chlorine at C7, whereas many commercially available pyrazolo[4,3-d]pyrimidine building blocks are 5,7-dichlorinated. While 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidines do undergo selective SNAr at C7 in the presence of weakly nucleophilic anilines and cyclic amines, this selectivity is conditional and can erode with stronger nucleophiles or under forcing conditions, leading to mixtures of mono- and bis-substituted products that require chromatographic separation [1]. The mono-chloro compound 7-chloro-2,5-dimethyl-2H-pyrazolo[4,3-d]pyrimidine eliminates this ambiguity entirely: only one reactive site exists, guaranteeing exclusive C7 substitution regardless of nucleophile strength or reaction conditions. This translates to higher isolated yields of the desired mono-substituted product and reduced purification burden—a quantitatively meaningful advantage in library synthesis where throughput and purity are paramount .

Nucleophilic aromatic substitution Regioselectivity Synthetic efficiency Building block comparison

N-Methyl Substitution Pattern (2,5-Dimethyl vs. 1,3-Dimethyl) and Its Impact on Derivative Activity Space

The 2,5-dimethyl substitution pattern is chemically distinct from the 1,3-dimethyl arrangement found in alternative building blocks such as 7-chloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine (BioDeep_00000795436) [1]. The 2,5-dimethyl pattern places the N-methyl group at the 2-position of the pyrazole ring, enforcing the 2H-tautomer. This tautomer presents the C3 position—the locus for aryl substitution in CRF-1 antagonists and CDK inhibitors—in a distinct spatial orientation relative to the pyrimidine ring. In the patent literature for CRF-1 antagonists (US 2002/0058668), the 2,5-dimethyl-3-aryl-2H-pyrazolo[4,3-d]pyrimidin-7-amine series was explicitly developed and characterized, with multiple compounds advanced to binding assays [2]. No equivalent development program based on the 1,3-dimethyl-1H-tautomer building block for the same target has been reported, suggesting the 2H-tautomer architecture is favored for this pharmacological space.

Methyl substitution Tautomer control SAR CRF-1 Kinase inhibition

Molecular Properties Differentiation: Lower LogP and Molecular Weight Versus 3-Aryl-Substituted Analogs

The target compound (MW 182.61, C₇H₇ClN₄) is a minimal, unadorned building block that allows maximum synthetic flexibility. In contrast, pre-functionalized analogs such as 7-chloro-3-(4-chloro-phenyl)-2,5-dimethyl-2H-pyrazolo[4,3-d]pyrimidine (CAS 478869-20-4, MW 293.16, calculated LogP 3.65) already incorporate an aryl group at C3, which constrains downstream diversification options [1]. The target compound's lower molecular weight and minimal functionalization make it suitable for fragment-based approaches and late-stage diversification strategies. While this represents a general principle of building block selection rather than a compound-specific differentiation, it is practically important for procurement: purchasing the simpler building block preserves all diversification options, whereas the pre-arylated analog commits the user to a specific C3 substituent before any SAR has been established.

Physicochemical properties LogP Molecular weight Lead-likeness Building block selection

Optimal Procurement Scenarios for 7-Chloro-2,5-dimethyl-2H-pyrazolo[4,3-d]pyrimidine


CRF-1 Receptor Antagonist Lead Optimization Programs

The compound serves as the direct synthetic precursor for 3-aryl-2,5-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amines, a chemotype validated as nonpeptide CRF-1 antagonists [1]. The 2,5-dimethyl substitution pattern fixes the 2H-tautomer required for CRF-1 binding, and the C7 chlorine enables late-stage diversification with diverse amine nucleophiles. Patent US 2002/0058668 explicitly describes the synthetic route from this building block class to potent CRF-1 ligands, making the compound the optimal starting material for any program targeting stress-related disorders (PTSD, depression, anxiety) via CRF-1 antagonism [1].

CDK-Focused Kinase Inhibitor Library Synthesis

The pyrazolo[4,3-d]pyrimidine scaffold has demonstrated superior CDK1/cyclin B inhibition compared to 6,9-disubstituted purines, and trisubstituted derivatives potently inhibit CDK2, CDK5, and Aurora A with pro-apoptotic and anti-angiogenic activity [2]. The 7-chloro-2,5-dimethyl building block provides a mono-functionalized entry point for constructing focused kinase inhibitor libraries via sequential C3 and C7 diversification. The documented anti-angiogenic activity linked to CDK5 inhibition in endothelial cells [3] further supports its utility in oncology-focused medicinal chemistry campaigns.

Tautomer-Controlled Pyrazolo[4,3-d]pyrimidine Scaffold Exploration

For medicinal chemistry groups conducting systematic scaffold exploration, the 2,5-dimethyl substitution pattern uniquely fixes the 2H-tautomeric form, enabling clean SAR interpretation without confounding tautomeric equilibria. This is critical when comparing with 1H-tautomer series or with unsubstituted NH analogs that exist as tautomeric mixtures. The mono-chloro substitution at C7 further simplifies SAR by eliminating the regioselectivity ambiguity inherent in dichlorinated building blocks [4].

Fragment-Based Drug Discovery (FBDD) Using Privileged Heterocyclic Cores

With a molecular weight of 182.61 Da and minimal functionalization, the compound meets fragment-likeness criteria (MW < 250) while retaining the privileged pyrazolo[4,3-d]pyrimidine core. Compared to pre-functionalized analogs such as 7-chloro-3-(4-chloro-phenyl)-2,5-dimethyl-2H-pyrazolo[4,3-d]pyrimidine (MW 293.16), the target compound preserves approximately 110 Da of molecular weight headroom for fragment growing and linking strategies [5]. This makes it suitable as a starting fragment for target-based NMR or SPR screening campaigns followed by structure-guided elaboration.

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